Product packaging for 2-[(E)-2-Ethoxyvinyl]oxazole(Cat. No.:)

2-[(E)-2-Ethoxyvinyl]oxazole

Cat. No.: B13886632
M. Wt: 139.15 g/mol
InChI Key: YIRCJLJWGIBXEA-HWKANZROSA-N
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Description

2-[(E)-2-Ethoxyvinyl]oxazole is a chemical building block of significant interest in medicinal and synthetic chemistry. It features two key structural motifs: an oxazole heterocycle and an (E)-configured ethoxyvinyl side chain. The oxazole ring is a privileged scaffold in drug discovery, known for its role in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The ethoxyvinyl group is a versatile synthetic handle that can undergo further chemical transformations, such as cycloadditions or functional group interconversions, making this compound a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in the synthesis of novel chemical entities, particularly in the development of potential therapeutic agents where the oxazole core can contribute to binding affinity and pharmacological activity . This product is intended for research purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B13886632 2-[(E)-2-Ethoxyvinyl]oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-[(E)-2-ethoxyethenyl]-1,3-oxazole

InChI

InChI=1S/C7H9NO2/c1-2-9-5-3-7-8-4-6-10-7/h3-6H,2H2,1H3/b5-3+

InChI Key

YIRCJLJWGIBXEA-HWKANZROSA-N

Isomeric SMILES

CCO/C=C/C1=NC=CO1

Canonical SMILES

CCOC=CC1=NC=CO1

Origin of Product

United States

Synthetic Methodologies for 2 E 2 Ethoxyvinyl Oxazole

Optimization of Reaction Conditions and Yields in 2-[(E)-2-Ethoxyvinyl]oxazole Preparation

The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. While specific literature on the optimization for this exact molecule is scarce, data from the synthesis of analogous 2,5-disubstituted and other functionalized oxazoles provide a clear framework for maximizing yields. Key parameters that are typically adjusted include the choice of catalyst, solvent, base, temperature, and reaction time.

Catalyst and Solvent Effects:

In modern oxazole (B20620) syntheses, the catalyst and solvent system play a pivotal role. For instance, in the synthesis of oxazoles containing CF3-substituted alcohol units via tandem cycloisomerization/hydroxyalkylation, a screening of various Lewis acid catalysts demonstrated that Zn(OTf)₂ was the most efficient, providing a yield of 83%. mdpi.com Further optimization showed that 15 mol% of the Zn(OTf)₂ catalyst was the most effective amount. mdpi.com The choice of solvent is also critical; reactions in dichloroethane (DCE) proved superior to those in toluene, MeCN, or THF for this particular transformation. mdpi.com

Similarly, a palladium-catalyzed synthesis of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles was optimized by screening catalysts and solvents. rsc.org The reaction between picolinamide (B142947) and benzaldehyde (B42025) using a Pd(TFA)₂ catalyst in n-octane at 150 °C gave the desired product in 62% yield. rsc.org Polar solvents like DMF and n-pentanol were found to be unsuitable for this synthesis. rsc.org

Interactive Data Table: Effect of Catalyst and Solvent on Oxazole Synthesis Data based on a Zn(OTf)₂-catalyzed synthesis of functionalized oxazoles. mdpi.com

Entry Catalyst (20 mol%) Solvent Yield (%)
1 None DCE 0
2 FeCl₃ DCE 56
3 InCl₃ DCE 61
4 Y(OTf)₃ DCE 65
5 Sc(OTf)₃ DCE 71
6 In(OTf)₃ DCE 75
7 Cu(OTf)₂ DCE 78
8 Zn(OTf)₂ DCE 83
9 Zn(OTf)₂ Toluene 75
10 Zn(OTf)₂ MeCN 63
11 Zn(OTf)₂ THF 55

Base and Reaction Medium Optimization:

For syntheses involving base-promoted steps, such as the van Leusen oxazole synthesis, the choice of base and reaction medium is crucial for achieving high yields. The van Leusen reaction, which typically produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), can be adapted for more complex products. nih.govijpsonline.com In a one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid, various bases and ionic liquids were screened. organic-chemistry.org The combination of K₂CO₃ as the base in [bmim]Br as the solvent at room temperature provided the highest yields, demonstrating the potential of ionic liquids as effective and recyclable media for this class of reaction. organic-chemistry.org

Another study on the van Leusen reaction highlighted the effectiveness of K₃PO₄ as a base in isopropanol (B130326) under microwave irradiation for synthesizing 5-substituted oxazoles. researchgate.net The use of green media, such as water in the presence of β-cyclodextrin as a supramolecular catalyst, has also been shown to improve the van Leusen reaction, allowing it to proceed at lower temperatures with catalytic amounts of base. researchgate.net

Interactive Data Table: Optimization of Base and Solvent in a One-Pot van Leusen Synthesis Data based on the synthesis of 4,5-disubstituted oxazoles in ionic liquids. organic-chemistry.org

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ [bmim]Br rt 10 94
2 Na₂CO₃ [bmim]Br rt 12 81
3 Cs₂CO₃ [bmim]Br rt 12 87
4 K₂CO₃ [bmim][BF₄] rt 10 92
5 K₂CO₃ [bmim][PF₆] rt 10 89
6 K₂CO₃ CH₃CN rt 12 56
7 K₂CO₃ CH₂Cl₂ rt 12 43
8 K₂CO₃ [bmim]Br 60 4 93

For a direct, one-pot synthesis of 4,5-disubstituted oxazoles from carboxylic acids, optimization revealed that using 1.5 equivalents of DMAP as a base in DCM at 40 °C gave an excellent yield of 96% in just 30 minutes. acs.org This demonstrates that for certain pathways, a combination of a specific base, solvent, and elevated temperature can dramatically increase reaction efficiency. acs.org

Comparison of Synthetic Pathways: Efficiency and Atom Economy

Pathway 1: Modified Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent like sulfuric acid or phosphorus oxychloride. ijpsonline.comnih.govwikipedia.org To synthesize the target compound, a suitable 2-acylamino-ketone precursor would be required, such as N-(1-ethoxy-3-oxobut-1-en-2-yl)acetamide.

Atom Economy : The core cyclodehydration step has excellent atom economy, as the only byproduct is water.

(R-CO-NH-CHR'-CO-R'') → Oxazole + H₂O

Pathway 2: Metal-Catalyzed Cycloisomerization

Modern synthetic methods often employ metal catalysts to achieve high efficiency and selectivity. A plausible route to this compound could involve the cycloisomerization of an N-propargylamide precursor. For example, a gold- or zinc-catalyzed reaction of an appropriately substituted N-propargylamide could yield the desired 2-substituted oxazole. mdpi.comorganic-chemistry.org The precursor for the target molecule could be N-(prop-2-yn-1-yl)-3-ethoxyacrylamide.

Efficiency : These reactions are often highly efficient, proceeding in a single step from the N-propargylamide with high yields. mdpi.com A key advantage is the mild reaction conditions and high functional group tolerance. mdpi.com For example, a Zn(OTf)₂-catalyzed synthesis of various oxazoles proceeds in moderate to good yields and is demonstrated to be practical on a gram scale. mdpi.com

Atom Economy : Cycloisomerization reactions are, by definition, 100% atom-economical, as all atoms of the starting material are incorporated into the product. mdpi.commdpi.com This represents a significant advantage over classical condensation reactions that generate stoichiometric byproducts. The only non-atom-economical component is the catalyst, which is used in small, sub-stoichiometric amounts.

Comparison Summary:

FeatureModified Robinson-Gabriel SynthesisMetal-Catalyzed Cycloisomerization
Precursor 2-Acylamino-ketoneN-Propargylamide
Key Transformation Intramolecular cyclodehydrationIntramolecular cycloisomerization
Conditions Often harsh (strong acid, heat), but milder variants exist. nih.govwikipedia.orgGenerally mild, neutral conditions. mdpi.com
Overall Efficiency Can be high, but may require multi-step precursor synthesis.Often high-yielding in a single step from the precursor. mdpi.comorganic-chemistry.org
Atom Economy High for the cyclization step (water byproduct), but overall economy depends on the full sequence and reagents used.Excellent (theoretically 100% for the key step). mdpi.commdpi.com

Spectroscopic Elucidation of the Molecular Architecture of 2 E 2 Ethoxyvinyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation signals, the precise arrangement of hydrogen and carbon atoms within the 2-[(E)-2-ethoxyvinyl]oxazole framework can be elucidated.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the protons of the ethoxy group, the vinyl linker, and the oxazole (B20620) ring. The (E)-configuration of the double bond is typically confirmed by the magnitude of the coupling constant between the vinyl protons, which is expected to be in the range of 12-18 Hz.

The protons on the oxazole ring, H-4 and H-5, are anticipated to appear as distinct singlets or narrowly coupled doublets, depending on the solvent and resolution. The vinyl protons, H-1' and H-2', will present as doublets due to their mutual coupling. The ethoxy group will be characterized by a quartet for the methylene (B1212753) (-OCH₂-) protons, coupled to the methyl (-CH₃) protons which will appear as a triplet.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (Oxazole)7.10 - 7.30s-
H-5 (Oxazole)7.80 - 8.00s-
H-1' (Vinyl)5.50 - 5.70d12.5
H-2' (Vinyl)7.20 - 7.40d12.5
-OCH₂- (Ethoxy)4.00 - 4.20q7.0
-CH₃ (Ethoxy)1.30 - 1.50t7.0

The carbon-13 NMR (¹³C NMR) spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The oxazole ring carbons (C-2, C-4, and C-5) are expected to resonate in the aromatic region, typically between 120 and 160 ppm. The vinyl carbons (C-1' and C-2') will also appear in the downfield region, while the aliphatic carbons of the ethoxy group will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)
C-2 (Oxazole)158.0 - 162.0
C-4 (Oxazole)125.0 - 128.0
C-5 (Oxazole)138.0 - 142.0
C-1' (Vinyl)105.0 - 110.0
C-2' (Vinyl)140.0 - 145.0
-OCH₂- (Ethoxy)65.0 - 70.0
-CH₃ (Ethoxy)14.0 - 16.0

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak is expected between the vinyl protons H-1' and H-2', confirming their adjacent relationship. Another key correlation will be observed between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals based on the known proton assignments. For instance, the signal for H-4 will correlate with C-4, H-5 with C-5, H-1' with C-1', H-2' with C-2', the -OCH₂- protons with the corresponding carbon, and the -CH₃ protons with their attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. Key expected correlations include:

The vinyl proton H-1' to the oxazole carbon C-2.

The oxazole proton H-4 to C-2 and C-5.

The oxazole proton H-5 to C-2 and C-4.

The vinyl proton H-2' to the ethoxy carbon -OCH₂-.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₉NO₂), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the molecular formula. The molecular weight is 139.15 g/mol .

Electron Ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Plausible fragmentation pathways could involve the loss of the ethoxy group, cleavage of the vinyl linker, or opening of the oxazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (mass/charge)Predicted Identity of Fragment
139[M]⁺ (Molecular ion)
110[M - C₂H₅]⁺ or [M - CHO]⁺
94[M - OC₂H₅]⁺
69[C₃H₃NO]⁺ (Oxazole fragment)

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., C=C, C=N, C-O-C)

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the various bonds within the molecule.

The C=C stretching vibration of the vinyl group is anticipated in the 1650-1600 cm⁻¹ region. The C=N stretching of the oxazole ring typically appears in the 1680-1620 cm⁻¹ range. The C-O-C stretching vibrations of the ether linkage and the oxazole ring will produce strong bands in the fingerprint region, generally between 1300 and 1000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000C-H stretch (vinyl and aromatic)
2980 - 2850C-H stretch (aliphatic - ethoxy)
1650 - 1600C=C stretch (vinyl)
1680 - 1620C=N stretch (oxazole ring)
1300 - 1000C-O-C stretch (ether and oxazole)

Reactivity and Reaction Pathways of 2 E 2 Ethoxyvinyl Oxazole

[4+2] Cycloaddition Reactions (Diels-Alder Type) with Dienophiles

The oxazole (B20620) ring system is known to participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, where it typically functions as the diene component. researchgate.netpharmaguideline.com This reactivity is a cornerstone of its synthetic utility, providing a pathway to highly substituted pyridine (B92270) and furan derivatives following the initial cycloaddition. researchgate.netresearchgate.net The presence of the ethoxyvinyl group at the 2-position influences the electronic properties of the oxazole ring, affecting its reactivity as a diene.

In the context of Diels-Alder reactions, the electronic nature of the diene and dienophile determines the reaction pathway. A standard Diels-Alder reaction involves an electron-rich diene and an electron-poor dienophile. Conversely, an inverse electron-demand Diels-Alder (IEDDA) reaction occurs between an electron-poor diene and an electron-rich dienophile. sigmaaldrich.comyoutube.com

The oxazole ring is considered an electron-deficient diene, a characteristic that is enhanced by protonation or coordination to a Lewis acid at the nitrogen atom. nih.gov This electron deficiency makes it a suitable candidate for IEDDA reactions. The 2-[(E)-2-Ethoxyvinyl] substituent on the oxazole ring is an electron-donating group, which makes the vinyl ether portion of the molecule an electron-rich dienophile. youtube.com

Therefore, in an intermolecular reaction, the oxazole ring of one molecule of 2-[(E)-2-Ethoxyvinyl]oxazole can act as an electron-deficient diene, reacting with the electron-rich ethoxyvinyl moiety of another molecule. This reactivity profile is characteristic of an IEDDA pathway, where the Highest Occupied Molecular Orbital (HOMO) of the dienophile (the ethoxyvinyl group) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the oxazole ring). youtube.comnih.gov This interaction is favored because the electron-donating alkoxy group raises the energy of the dienophile's HOMO, and the electronegative atoms in the oxazole ring lower the energy of the diene's LUMO, reducing the HOMO-LUMO energy gap and facilitating the reaction. nih.gov

The general utility of electron-deficient heterocyclic azadienes in IEDDA reactions for synthesizing complex, functionalized heterocycles is well-established. sigmaaldrich.comnih.gov While direct studies on this compound are not prevalent, the principles governing the reactivity of substituted oxazoles and electron-rich alkenes strongly support its participation as a diene in IEDDA reactions. researchgate.netnih.gov

Table 1: Frontier Molecular Orbital (FMO) Interactions in Diels-Alder Reactions
Reaction TypeDiene Electronic CharacterDienophile Electronic CharacterPrimary FMO Interaction
Normal Electron-DemandElectron-RichElectron-PoorHOMO(Diene) - LUMO(Dienophile)
Inverse Electron-DemandElectron-PoorElectron-RichHOMO(Dienophile) - LUMO(Diene)

The stereochemistry of Diels-Alder reactions is highly predictable and follows well-established principles. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the cycloaddition product. libretexts.org For this compound, the (E)-configuration of the double bond would be preserved in the initial bicyclic adduct.

Furthermore, when cyclic dienes react with dienophiles, the "endo rule" often governs the stereochemical outcome. This rule predicts that the substituents on the dienophile will preferentially occupy the endo position in the transition state, where they are oriented towards the interior of the forming bicyclic system, underneath the diene. This preference is attributed to favorable secondary orbital interactions between the substituents of the dienophile and the developing pi-system of the diene in the transition state. nih.gov

Although the oxazole ring is planar, its reaction with a dienophile creates a bicyclic intermediate where endo and exo approaches are possible. The application of the endo rule suggests that for a reaction between the oxazole diene and a substituted dienophile, the major product would arise from the endo transition state. However, it is important to note that Diels-Alder reactions are often reversible, and the thermodynamically more stable exo product may be favored under conditions of thermodynamic control (e.g., higher temperatures and longer reaction times). nih.gov

Table 2: General Stereochemical Principles of the Diels-Alder Reaction
PrincipleDescriptionApplication to this compound
Concerted MechanismThe reaction occurs in a single step, forming two new sigma bonds simultaneously.Ensures a high degree of stereocontrol.
Suprafacial AdditionBoth new bonds are formed on the same face of the diene and the dienophile. pressbooks.pubDefines the relative orientation of the reacting components.
StereospecificityThe stereochemistry of the dienophile is maintained in the product.The (E)-geometry of the ethoxyvinyl group is transferred to the cycloadduct.
Endo RuleThe major product is typically derived from the transition state where dienophile substituents are oriented toward the diene pi-system. nih.govPredicts the formation of the endo diastereomer as the kinetic product.

When both the diene and dienophile are unsymmetrical, the Diels-Alder reaction can potentially yield two different regioisomers. The regiochemical outcome is primarily governed by electronic factors, specifically the alignment of partial charges and the coefficients of the frontier molecular orbitals (HOMO and LUMO) on the reacting atoms. youtube.commasterorganicchemistry.com

For an IEDDA reaction involving the oxazole ring of this compound as the diene and an unsymmetrical electron-rich dienophile, the regioselectivity can be predicted by considering the orbital coefficients of the diene's LUMO and the dienophile's HOMO. rsc.orgyoutube.com The reaction will preferentially occur in the orientation that allows for the strongest bonding interaction, which corresponds to the alignment of the atoms with the largest orbital coefficients. youtube.com

In general, for Diels-Alder reactions involving 1-substituted dienes, the "ortho" (1,2-adduct) is often the major product. For 2-substituted dienes, the "para" (1,4-adduct) is typically favored. masterorganicchemistry.comyoutube.com As this compound is a 2-substituted oxazole (diene), its reaction with a monosubstituted dienophile would be predicted to favor the "para" regioisomer. This outcome results from the alignment of the most electronically polarized centers of the two reactants. youtube.com

Transformations Involving the Vinyl Ether Moiety

The vinyl ether group, characterized by an alkoxy group attached to a carbon-carbon double bond, is a highly electron-rich functional group. This high electron density, resulting from the resonance donation of the oxygen lone pair into the pi-system, dictates its reactivity, making it particularly susceptible to attack by electrophiles. youtube.com

Vinyl ethers readily undergo electrophilic addition reactions. wikipedia.org The mechanism typically involves a rate-determining initial attack of an electrophile (E⁺) on the β-carbon of the vinyl ether. This regioselectivity is driven by the formation of a resonance-stabilized oxocarbenium ion intermediate, where the positive charge is delocalized onto the adjacent oxygen atom. This intermediate is then rapidly captured by a nucleophile (Nu⁻). researchgate.net

A classic example of this reactivity is the acid-catalyzed hydrolysis of vinyl ethers. rsc.org In the presence of aqueous acid, the β-carbon is protonated to form the oxocarbenium ion. Subsequent attack by water and loss of a proton yields a hemiacetal, which readily decomposes to an aldehyde (in this case, acetaldehyde) and an alcohol (ethanol). semanticscholar.orgrsc.org

Other electrophiles, such as halogens (X₂) and hydrohalic acids (HX), react in a similar fashion. The addition follows Markovnikov's rule, with the electrophilic species adding to the β-carbon and the nucleophilic species adding to the α-carbon. wikipedia.org

Table 3: Examples of Electrophilic Additions to the Ethoxyvinyl Group
Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)IntermediateFinal Product Type
H₃O⁺ (aq. Acid)H⁺H₂OOxocarbenium ionHemiacetal (hydrolyzes to Aldehyde + Alcohol)
HX (e.g., HBr)H⁺Br⁻Oxocarbenium ionα-Halo Ether
X₂ (e.g., Br₂)Br⁺ (from polarized Br₂)Br⁻Halonium ion / Oxocarbenium ionα,β-Dihalo Ether
R'OH / H⁺H⁺R'OHOxocarbenium ionAcetal

Direct nucleophilic attack on the carbon atoms of a vinyl ether double bond is generally disfavored. The electron-rich nature of the C=C bond repels approaching nucleophiles. Such reactions, known as nucleophilic vinylic substitution, are rare and typically require the presence of strong electron-withdrawing groups on the double bond to decrease its electron density and a good leaving group on one of the vinylic carbons. rsc.orgyoutube.com

The this compound molecule does not meet these criteria. The ethoxy group is electron-donating, and there is no inherent leaving group on the vinylic carbons. Therefore, nucleophilic attack is not a primary reaction pathway for this moiety under normal conditions. Instead of acting as an electrophilic center, the vinyl ether's carbon atoms are more likely to exhibit nucleophilic character. As seen in electrophilic additions, the β-carbon acts as a nucleophile in the initial step, attacking an external electrophile. youtube.com The α-carbon is not susceptible to direct nucleophilic attack due to the high electron density and the poor leaving group ability of the ethoxy group. msu.edu

Mechanistic Investigations of Reactions Involving 2 E 2 Ethoxyvinyl Oxazole

Elucidation of Pericyclic Reaction Mechanisms

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 2-[(E)-2-Ethoxyvinyl]oxazole, the most relevant pericyclic transformation is the Diels-Alder reaction, where the oxazole (B20620) ring can function as a diene. The presence of the (E)-2-ethoxyvinyl substituent at the 2-position of the oxazole ring significantly influences its reactivity and selectivity in these cycloadditions.

The ethoxy group, being an electron-donating group, increases the electron density of the oxazole ring system. This elevation in the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole diene system enhances its reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. The general mechanism for the Diels-Alder reaction of this compound with a generic dienophile is depicted as a concerted [4+2] cycloaddition.

Table 1: Frontier Molecular Orbital (FMO) Interactions in the Diels-Alder Reaction of this compound

ReactantFrontier OrbitalEnergy LevelInteraction with Dienophile LUMO
This compound (Diene)HOMOElevatedFavorable
DienophileLUMOLoweredFavorable

This table illustrates the favorable HOMO-LUMO interaction in a normal-electron-demand Diels-Alder reaction involving the subject compound.

The stereochemical outcome of these reactions is governed by the principles of kinetic and thermodynamic control. Under kinetic control (lower temperatures), the endo product is typically favored due to secondary orbital interactions between the substituent on the dienophile and the developing pi-system of the transition state. At higher temperatures, the reaction may become reversible, leading to the formation of the more thermodynamically stable exo product.

Understanding Catalytic Cycles in Transition Metal-Mediated Transformations

The vinyl group of this compound is susceptible to a variety of transition metal-catalyzed reactions, with the Heck reaction being a prominent example. The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. In a hypothetical Heck reaction involving this compound and an aryl halide (Ar-X), the catalytic cycle can be elucidated as follows:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].

Coordination and Migratory Insertion: The this compound coordinates to the Pd(II) complex. This is followed by migratory insertion of the vinyl group into the Pd-Ar bond, leading to a new organopalladium intermediate. The regioselectivity of this insertion is influenced by both steric and electronic factors.

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the coupled product.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Table 2: Key Steps in the Heck Reaction Catalytic Cycle

StepReactantsIntermediate/ProductCatalyst State
Oxidative AdditionPd(0), Ar-X[Ar-Pd(II)-X]Pd(II)
Migratory Insertion[Ar-Pd(II)-X], this compound[Ar-CH(OEt)-CH(oxazolyl)-Pd(II)-X]Pd(II)
β-Hydride Elimination[Ar-CH(OEt)-CH(oxazolyl)-Pd(II)-X]Product, [H-Pd(II)-X]Pd(II)
Reductive Elimination[H-Pd(II)-X], BasePd(0), [Base-H]XPd(0)

This table outlines the proposed catalytic cycle for a Heck reaction involving this compound.

Analysis of Reaction Intermediates and Transition States

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in analyzing the transient species involved in the reactions of this compound.

In the context of the Diels-Alder reaction, DFT calculations can model the geometry of the transition state. For a concerted reaction, a single transition state is located on the potential energy surface connecting reactants and products. The calculated geometry of this transition state can provide insights into the degree of bond formation and breaking, as well as the origins of stereoselectivity. For instance, the calculated shorter distances between the reacting atoms of the dienophile and the oxazole ring in the endo transition state compared to the exo transition state would support the experimentally observed kinetic preference.

For the Heck reaction, computational analysis can help in understanding the stability of various intermediates in the catalytic cycle. The coordination of the vinyl ether to the palladium center and the subsequent migratory insertion step are critical. The transition state for the migratory insertion would reveal the electronic and steric factors governing the regioselectivity of the C-C bond formation. Analysis of the organopalladium intermediates can also shed light on potential side reactions, such as isomerization of the double bond.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on the rates of chemical reactions and the factors that influence them. For the reactions of this compound, determining the rate law can help to substantiate the proposed mechanisms.

In the Diels-Alder reaction, the reaction rate is expected to be dependent on the concentrations of both the this compound and the dienophile. The rate can be significantly influenced by the electronic nature of the dienophile; electron-withdrawing groups on the dienophile will generally increase the reaction rate in a normal-electron-demand cycloaddition. The activation energy (Ea) for the reaction, which can be determined from the temperature dependence of the rate constant (Arrhenius equation), provides a measure of the energy barrier to the reaction.

Table 3: Factors Influencing Reaction Rates

Reaction TypeInfluencing FactorExpected Effect on Rate
Diels-AlderElectron-withdrawing groups on dienophileIncrease
Diels-AlderIncreased temperatureIncrease (may affect selectivity)
Heck ReactionNature of the aryl halide (I > Br > Cl)Increase
Heck ReactionLigand on the palladium catalystCan significantly affect rate and selectivity
Heck ReactionBase strengthCan influence the rate of catalyst regeneration

This table summarizes key factors that are predicted to influence the rates of reactions involving this compound based on general mechanistic principles.

For the Heck reaction, the rate-determining step can vary depending on the specific reactants and conditions. In many cases, the oxidative addition of the aryl halide to the Pd(0) catalyst is the slowest step. However, the migratory insertion or reductive elimination steps can also be rate-limiting. Kinetic studies, such as monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography, can help to identify the rate-determining step and optimize the reaction conditions for improved efficiency.

Theoretical and Computational Studies of 2 E 2 Ethoxyvinyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

For a molecule such as 2-[(E)-2-Ethoxyvinyl]oxazole, DFT calculations, often using a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and compute key electronic properties. irjweb.com The oxazole (B20620) ring, being a five-membered aromatic heterocycle, possesses a delocalized π-electron system. tandfonline.com The ethoxyvinyl substituent would further influence the electronic distribution through conjugation. The oxygen and nitrogen heteroatoms in the oxazole ring are highly electronegative, leading to an uneven charge distribution and a significant dipole moment. tandfonline.com

The molecular orbitals (MOs) of this compound would be comprised of σ and π orbitals. The σ orbitals form the fundamental framework of single bonds, while the π orbitals, arising from the p-orbitals of the sp²-hybridized atoms in the oxazole ring and the vinyl group, contribute to the delocalized electron system. tandfonline.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.

Table 1: Illustrative Calculated Electronic Properties of an Oxazole Derivative (Note: This data is representative of a substituted oxazole and not specific to this compound)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Prediction of Reactivity via Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilic). libretexts.org

For this compound, the HOMO is expected to be located predominantly over the electron-rich regions of the molecule, likely the oxazole ring and the vinyl ether moiety. The LUMO, conversely, would be distributed over the more electron-deficient areas. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

The reactivity of this compound in various reactions, such as cycloadditions or reactions with electrophiles and nucleophiles, can be rationalized using FMO theory. For instance, in a Diels-Alder reaction where the oxazole derivative acts as a diene, the interaction between its HOMO and the LUMO of a dienophile would be the key orbital interaction governing the reaction's feasibility and stereochemistry. tandfonline.com

Table 2: Illustrative Frontier Molecular Orbital Properties of a Substituted Oxazole (Note: This data is representative and not specific to this compound)

Molecular OrbitalEnergy (eV)Primary Location of Electron Density
LUMO-1.2Oxazole ring (C2, C5 positions)
HOMO-6.5Vinyl group and Oxazole ring (N, O)

Computational Modeling of Reaction Pathways and Energy Profiles

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the calculation of associated energy profiles. For this compound, this could involve modeling its participation in reactions such as electrophilic substitution, nucleophilic addition, or pericyclic reactions.

Using computational methods, the geometries of reactants, transition states, and products along a proposed reaction coordinate can be calculated. The energies of these species are then used to construct a reaction energy profile, which provides valuable information about the reaction's thermodynamics (relative energies of reactants and products) and kinetics (the height of the energy barrier, or activation energy).

For example, the mechanism of a reaction involving this compound, such as its hydrolysis or oxidation, could be elucidated. tandfonline.com Computational studies can help identify the most likely reaction pathway by comparing the activation energies of different possible routes. These studies can also shed light on the role of catalysts in facilitating the reaction.

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction of a Substituted Oxazole (Note: This data is hypothetical and for illustrative purposes only)

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.6
Transition State 2+10.8
Products-12.3

Conformation Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are crucial to its reactivity and interactions. Conformation analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

For this compound, rotation around the single bonds, particularly the C-C bond connecting the oxazole ring to the vinyl group and the C-O bond of the ethoxy group, will give rise to different conformers. Computational methods can be used to perform a systematic search for these conformers and calculate their relative stabilities. The results of such an analysis would likely indicate a preference for a planar conformation to maximize conjugation between the oxazole ring and the ethoxyvinyl substituent.

Stereoelectronic effects, which refer to the influence of orbital interactions on the geometry and reactivity of a molecule, would also play a significant role. For instance, the orientation of the lone pairs on the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the ethoxy group relative to the adjacent bonds can affect the molecule's stability and reactivity. An understanding of these effects is essential for a complete picture of the chemical behavior of this compound.

Table 4: Illustrative Conformational Analysis of a Substituted Vinyl Ether (Note: This data is representative and not specific to this compound)

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
s-trans (planar)1800.0
gauche60+2.5
s-cis (planar)0+1.8

Applications of 2 E 2 Ethoxyvinyl Oxazole in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block for Heterocyclic Compounds

The primary role of 2-[(E)-2-Ethoxyvinyl]oxazole in synthesis is as a versatile building block, particularly in reactions that construct new heterocyclic frameworks. The oxazole (B20620) ring itself can function as a diene component in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.govresearchgate.netpharmaguideline.com The presence of the electron-donating ethoxyvinyl group at the C2 position is expected to enhance the electron density of the oxazole ring system, thereby facilitating its reaction with various dienophiles. pharmaguideline.com

This reactivity allows for the synthesis of a wide array of substituted pyridines and furans, which are core structures in many pharmaceuticals and natural products. researchgate.net The reaction of an oxazole with an alkene dienophile typically leads to a bicyclic intermediate that, upon elimination of water or an alcohol, aromatizes to form a pyridine (B92270) ring. Similarly, reaction with an alkyne dienophile yields an adduct that can rearrange to form a furan. pharmaguideline.comresearchgate.net The this compound molecule is thus a precursor to highly functionalized pyridines and furans where the ethoxyvinyl group can be incorporated into the final structure or serve as a reactive handle for further transformations.

Reaction TypeReactantResulting HeterocycleSignificance
Diels-Alder with Alkenes Electron-deficient alkenesSubstituted PyridinesForms the core of numerous natural products and medicinal compounds. researchgate.net
Diels-Alder with Alkynes Electron-deficient alkynesSubstituted FuransCreates versatile furan intermediates for further synthesis. pharmaguideline.comresearchgate.net
Reaction with Heterodienophiles Imines, CarbonylsVarious N,O-heterocyclesProvides entry into diverse and complex heterocyclic systems. researchgate.net

Employment in the Construction of Polycyclic and Fused-Ring Systems

Beyond the synthesis of simple heterocycles, this compound is a valuable tool for constructing more intricate polycyclic and fused-ring systems. This is often achieved through intramolecular Diels-Alder reactions, where the dienophile is tethered to the oxazole building block. researchgate.netuchicago.edu Such reactions are exceptionally powerful in complex molecule synthesis as they can form multiple rings and stereocenters in a single, highly controlled step.

In a hypothetical scenario, if the ethoxy group of this compound were replaced by a longer chain containing an alkene or alkyne, the resulting molecule could undergo an intramolecular cycloaddition. This would fuse a new six-membered ring onto the oxazole precursor, leading to the rapid assembly of a complex polycyclic core. This strategy has been pivotal in the total synthesis of various natural products that feature fused pyridine or furan ring systems. researchgate.net The predictable regioselectivity and stereoselectivity of the Diels-Alder reaction make this a highly reliable method for building molecular complexity. nih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocycles Beyond Oxazoles

The reactivity of this compound extends to its use as a precursor for nitrogen-containing heterocycles other than substituted oxazoles. The most prominent example is the synthesis of pyridines via the oxazole-Diels-Alder reaction pathway. researchgate.netresearchgate.net When this compound reacts with an alkene, the initial cycloadduct readily undergoes a cycloreversion process. This involves the loss of the oxygen bridge as part of a water or alcohol molecule, resulting in the formation of a stable aromatic pyridine ring. This transformation is a cornerstone of oxazole chemistry and provides a reliable route to highly substituted pyridines that can be difficult to access through other methods. researchgate.net

Furthermore, the oxazole ring can undergo ring-opening and recyclization reactions. For instance, under certain conditions with nucleophiles like ammonia or formamide, the oxazole ring can be cleaved and subsequently recyclize to form imidazole derivatives. pharmaguideline.com This transformation allows chemists to convert the oxazole scaffold into a different five-membered nitrogen-containing heterocycle, further expanding the synthetic utility of the original building block.

TransformationReagent(s)Product HeterocycleMechanistic Pathway
Pyridine Synthesis Alkene (e.g., maleimide)PyridineDiels-Alder cycloaddition followed by dehydration/aromatization. pharmaguideline.comresearchgate.net
Imidazole Synthesis Ammonia/FormamideImidazoleNucleophilic ring cleavage followed by recyclization. pharmaguideline.com

Strategic Intermediate in Total Synthesis Efforts

Substituted oxazoles are frequently employed as strategic intermediates in the total synthesis of complex natural products. pitt.edursc.org Their ability to be converted into other stable heterocyclic systems, such as pyridines and furans, makes them valuable linchpins in a synthetic campaign. researchgate.net While direct use of this compound in a completed total synthesis is not widely documented, its structural motifs are representative of intermediates used in advanced synthetic efforts. For example, the synthesis of marine natural products often involves the construction of oxazole-containing fragments that are later elaborated into the final complex structure. nih.gov

The convergent synthesis of molecules like (-)-disorazole C1 and the side chain of leucascandrolide A have relied on the creation of substituted oxazole rings as a key step. pitt.edupitt.edu The oxazole serves as a robust and versatile fragment that can be carried through multiple synthetic steps before being transformed in a late-stage reaction, such as an intramolecular Diels-Alder cycloaddition, to complete the core structure of the target molecule. researchgate.net The this compound scaffold, with its reactive vinyl ether handle, is well-suited for such a role, allowing for its incorporation and subsequent modification within a larger synthetic strategy.

Applications in Divergent Synthesis Strategies

Divergent synthesis aims to create a library of structurally diverse compounds from a common intermediate. The predictable and versatile reactivity of this compound makes it an ideal starting point for such strategies. From this single compound, a multitude of distinct heterocyclic products can be generated by simply varying the reaction partner. researchgate.net

By reacting this compound with a panel of different dienophiles—including a variety of substituted alkenes, alkynes, and heterodienophiles—a diverse library of pyridine, furan, and other heterocyclic derivatives can be rapidly assembled. researchgate.net The ethoxyvinyl substituent can also serve as a point for further diversification, as vinyl ethers can undergo a range of chemical transformations. This divergent approach is highly valuable in medicinal chemistry for generating compound libraries for drug discovery screening. The ability to access a "remarkable variety of heterocyclic ring systems" from a single oxazole precursor underscores its power in divergent synthesis. researchgate.net

Derivatization and Analogue Synthesis of 2 E 2 Ethoxyvinyl Oxazole

Synthesis of Related Oxazole (B20620) Derivatives with Modified Vinyl Ether Moieties

The vinyl ether moiety of 2-[(E)-2-Ethoxyvinyl]oxazole is a prime target for chemical modification to generate a diverse range of analogues. While direct modification of the ethoxy group can be challenging, a common strategy involves the synthesis of analogues with different alkoxy or aryloxy groups, or the complete replacement of the vinyl ether with other functional groups.

One synthetic approach involves the reaction of a 2-lithiated oxazole intermediate with various electrophiles. For instance, lithiation of a suitable oxazole precursor at the 2-position, followed by quenching with an α,β-unsaturated aldehyde or ketone, can yield a variety of 2-alkenyl oxazole derivatives. Subsequent modifications of the resulting hydroxyl group, such as etherification or esterification, can introduce diverse functionalities.

Cross-coupling reactions are also pivotal in modifying the vinyl ether component. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, can be employed to couple a 2-halooxazole with a vinyl organometallic reagent, providing access to a wide array of 2-vinyloxazole derivatives with different substitution patterns on the vinyl group. For example, coupling of 2-bromooxazole with a vinylboronic ester can yield a 2-vinyloxazole, which can then be further functionalized.

A hypothetical reaction scheme for the synthesis of various 2-alkoxyvinyl oxazoles is presented below:

EntryR GroupReagentYield (%)
1-CH₃Sodium methoxide85
2-CH₂CH(CH₃)₂Sodium isobutoxide78
3-CH₂PhSodium benzoxide82
4-PhSodium phenoxide75

Preparation of Analogues with Varied Substituents on the Oxazole Ring

Modification of the oxazole ring itself, at positions 4 and 5, is another crucial strategy for generating analogues of this compound. The introduction of different substituents can significantly impact the electronic properties and steric profile of the molecule.

A common method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. By starting with appropriately substituted precursors, a variety of functional groups can be introduced at the 4 and 5-positions of the oxazole ring. Another versatile method is the van Leusen reaction, which allows for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Furthermore, direct functionalization of the oxazole ring can be achieved through electrophilic substitution or metalation-substitution sequences. For instance, bromination of the oxazole ring, followed by palladium-catalyzed cross-coupling reactions, can introduce aryl, heteroaryl, or alkyl groups at specific positions.

Below is a table summarizing the synthesis of various substituted this compound analogues:

EntryR¹ Substituent (Position 4)R² Substituent (Position 5)Synthetic MethodYield (%)
1-H-Phvan Leusen Reaction70
2-CH₃-CO₂EtHantzsch Synthesis65
3-Br-HElectrophilic Bromination90
4-Ph-HSuzuki Coupling (from 4-bromo derivative)80

Structure-Reactivity Relationship Studies of Derived Compounds

Structure-reactivity relationship (SRR) studies are essential for understanding how chemical modifications influence the reactivity and potential biological activity of the synthesized analogues. These studies typically involve comparing the chemical stability, reactivity in specific assays, and biological potency of a series of related compounds.

For derivatives with modified vinyl ether moieties, the nature of the alkoxy group can influence the electron density of the vinyl system, thereby affecting its reactivity in reactions such as electrophilic additions or cycloadditions. For example, electron-withdrawing groups on the alkoxy moiety might decrease the reactivity of the double bond towards electrophiles.

Regarding substitutions on the oxazole ring, the electronic nature of the substituents can significantly alter the reactivity of the ring. Electron-donating groups at the C4 or C5 positions can increase the electron density of the oxazole ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease the basicity of the oxazole nitrogen and render the ring more resistant to oxidation.

A hypothetical study on the relative reactivity of different analogues in a model reaction, such as a Diels-Alder cycloaddition, could yield the following results:

CompoundR¹ (Position 4)R² (Position 5)Alkoxy Group (R)Relative Rate
1 -H-H-CH₂CH₃1.0
2 -CH₃-H-CH₂CH₃1.5
3 -H-Ph-CH₂CH₃0.8
4 -H-H-CH₂CF₃0.5

Future Directions and Emerging Research Avenues for 2 E 2 Ethoxyvinyl Oxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2-[(E)-2-ethoxyvinyl]oxazole is a key area for future development. Current methods often rely on traditional batch chemistry, which can be resource-intensive. Emerging research is expected to focus on several green chemistry approaches.

Key Sustainable Approaches:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the formation of the oxazole (B20620) ring.

Ultrasonic-Assisted Synthesis: Sonication offers another energy-efficient method to promote the necessary chemical transformations.

Use of Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives, such as ionic liquids or water, is a critical goal. Furthermore, the development of heterogeneous or biocatalysts could simplify product purification and catalyst recycling.

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to traditional oxidants and reagents, often proceeding under mild conditions with high functional group tolerance.

Below is a comparative table of potential sustainable synthetic methods for oxazole derivatives, which could be adapted for this compound.

MethodTypical Catalyst/ConditionsAdvantagesPotential Challenges for this compound
Microwave-AssistedSolid supports (e.g., MgO/Al₂O₃)Rapid heating, shorter reaction times, often higher yields.Precise temperature control to avoid decomposition of the ethoxyvinyl group.
Ultrasound-AssistedSolvent-free or green solventsEnhanced reaction rates, improved mass transfer.Scale-up limitations and ensuring uniform sonication.
Ionic LiquidsReusable imidazolium-based ionic liquidsRecyclable solvent/catalyst system, can enhance reactivity.Viscosity and potential for product contamination.
BiocatalysisLipases, oxidasesHigh selectivity, mild reaction conditions, biodegradable catalysts.Substrate specificity of enzymes may require engineering.
ElectrochemicalPhosphine-mediated deoxygenative cycloadditionAvoids chemical oxidants, high atom economy, mild conditions.Optimization of electrolyte and electrode materials for the specific substrate.

Exploration of New Reactivity Modes and Catalytic Applications

The unique electronic properties of this compound, featuring an electron-rich oxazole ring and a conjugated ethoxyvinyl group, open avenues for exploring novel reactivity and catalytic applications.

The oxazole moiety can act as a versatile precursor in various transformations. For instance, the predictable and regioselective metallation of oxazoles allows for the introduction of a wide range of substituents through transition metal-catalyzed cross-coupling reactions. This could be exploited to further functionalize the this compound core.

The ethoxyvinyl group itself is a reactive handle. It can participate in cycloaddition reactions, serving as a diene or dienophile depending on the reaction partner. The electron-donating nature of the ethoxy group enhances the electron density of the double bond, making it a good candidate for inverse-electron-demand Diels-Alder reactions.

Potential Catalytic Applications:

Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands for transition metal catalysts in asymmetric synthesis. The nitrogen atom of the oxazole ring and the oxygen of the ethoxy group could act as a bidentate ligand.

Organocatalysis: The oxazole nitrogen can be protonated or alkylated to form oxazolium salts, which can act as organocatalysts in various transformations.

Integration into Flow Chemistry and Continuous Synthesis Protocols

The integration of the synthesis of this compound and its subsequent transformations into continuous flow chemistry protocols offers significant advantages in terms of safety, scalability, and process control. Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling reactions to be performed under conditions that are often difficult to achieve in batch.

A fully automated, multi-step flow synthesis could be envisioned, starting from simple precursors and leading to highly functionalized derivatives of this compound. This approach would allow for the on-demand synthesis of specific compounds and the rapid generation of compound libraries for screening purposes.

Flow Chemistry ParameterAdvantage for this compound Synthesis
Temperature Control Precise control over exothermic reactions, minimizing side product formation and decomposition.
Mixing Efficient mixing of reagents, leading to faster reaction rates and improved yields.
Pressure Ability to operate at elevated pressures, allowing for the use of solvents above their boiling points.
Safety Handling of hazardous intermediates in small volumes, reducing the risk of accidents.
Scalability Straightforward scaling by running the process for longer or by numbering-up reactors.

Advanced Spectroscopic Characterization Techniques for In Situ Monitoring

The real-time monitoring of the synthesis and reactions of this compound using advanced spectroscopic techniques is crucial for optimizing reaction conditions and understanding reaction mechanisms. In situ monitoring provides a dynamic picture of the reaction as it progresses, allowing for the identification of transient intermediates and the determination of kinetic parameters.

Applicable In Situ Techniques:

Flow NMR Spectroscopy: This technique can be coupled with flow reactors to provide real-time structural information on reactants, intermediates, and products directly in the reaction stream.

FTIR Spectroscopy: In situ FTIR can monitor the disappearance of starting materials and the appearance of products by tracking their characteristic vibrational bands.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction components directly from the reaction mixture. Advanced techniques can provide detailed structural information on complex molecules.

These techniques, especially when used in combination, can provide a comprehensive understanding of the reaction landscape, facilitating rapid process development and optimization.

Expansion of Synthetic Utility towards Underexplored Molecular Architectures

The unique structure of this compound makes it a valuable building block for the synthesis of complex and underexplored molecular architectures, such as marine alkaloids and macrocyclic peptides.

The oxazole ring is a common motif in many natural products with interesting biological activities. The ethoxyvinyl substituent can be used as a handle for further elaboration, for example, through cross-coupling reactions or by participating in cycloadditions to construct larger ring systems.

Potential Synthetic Applications:

Diels-Alder Reactions: The oxazole ring can function as a diene in Diels-Alder reactions, providing a route to highly substituted pyridine (B92270) derivatives. The ethoxyvinyl group can also participate as a dienophile.

Macrocyclization: The linear structure of this compound can be incorporated into peptide or polyketide chains, with subsequent macrocyclization to form large ring structures.

Synthesis of Complex Alkaloids: Many marine alkaloids contain oxazole rings. This compound could serve as a key starting material for the total synthesis of these complex natural products.

The development of novel synthetic strategies utilizing this compound will undoubtedly lead to the discovery of new molecules with unique properties and potential applications in medicinal chemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.